Giredestrant tartrate
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Overview
Description
Giredestrant tartrate is a novel, orally active, selective, and effective non-steroidal estrogen receptor antagonist. It is primarily used in the treatment of hormone receptor-positive breast cancer. This compound binds strongly to estrogen receptors, preventing the activation of transcription of targeted genes and promoting the degradation of estrogen receptor proteins .
Preparation Methods
The synthesis of Giredestrant tartrate involves multiple steps, including the formation of key intermediates and their subsequent reactions to form the final product. The synthetic route typically involves:
Formation of Intermediates: The initial steps involve the preparation of key intermediates through various organic reactions.
Coupling Reactions: These intermediates are then coupled under specific conditions to form the core structure of Giredestrant.
Purification and Crystallization: The final product is purified and crystallized to obtain this compound in its pure form.
Industrial production methods focus on optimizing these steps to ensure high yield and purity while maintaining cost-effectiveness and scalability .
Chemical Reactions Analysis
Giredestrant tartrate undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The addition of hydrogen or removal of oxygen, resulting in reduced products.
Substitution: Replacement of one functional group with another, often using specific reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Giredestrant tartrate has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study estrogen receptor interactions and degradation mechanisms.
Biology: Investigated for its effects on cellular processes and gene expression related to estrogen receptors.
Medicine: Primarily used in the treatment of hormone receptor-positive breast cancer, showing promising clinical activity and manageable safety profiles in various trials
Mechanism of Action
Giredestrant tartrate functions as a selective estrogen receptor antagonist and degrader. It competes with estradiol for binding to estrogen receptors, inducing a conformational change within the receptor’s ligand-binding domain. This change prevents the activation of transcription of targeted genes and promotes the degradation of estrogen receptor proteins. The molecular targets include wild-type and mutant forms of estrogen receptors, making it effective against hormone receptor-positive breast cancers with specific mutations .
Comparison with Similar Compounds
Giredestrant tartrate is compared with other selective estrogen receptor degraders (SERDs) such as:
- Amcenestrant
- Camizestrant
- Elacestrant
- Rintodestrant
These compounds share similar mechanisms of action but differ in their potency, pharmacokinetic properties, and clinical efficacy. This compound is noted for its high potency and favorable safety profile, making it a promising candidate in the treatment of hormone receptor-positive breast cancer .
Properties
Molecular Formula |
C31H37F5N4O7 |
---|---|
Molecular Weight |
672.6 g/mol |
IUPAC Name |
3-[(1R,3R)-1-[2,6-difluoro-4-[[1-(3-fluoropropyl)azetidin-3-yl]amino]phenyl]-3-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl]-2,2-difluoropropan-1-ol;(2R,3R)-2,3-dihydroxybutanedioic acid |
InChI |
InChI=1S/C27H31F5N4O.C4H6O6/c1-16-9-20-19-5-2-3-6-23(19)34-25(20)26(36(16)14-27(31,32)15-37)24-21(29)10-17(11-22(24)30)33-18-12-35(13-18)8-4-7-28;5-1(3(7)8)2(6)4(9)10/h2-3,5-6,10-11,16,18,26,33-34,37H,4,7-9,12-15H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t16-,26-;1-,2-/m11/s1 |
InChI Key |
QZOTWXMHTSEIJY-WULFPPIKSA-N |
Isomeric SMILES |
C[C@@H]1CC2=C([C@H](N1CC(CO)(F)F)C3=C(C=C(C=C3F)NC4CN(C4)CCCF)F)NC5=CC=CC=C25.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
Canonical SMILES |
CC1CC2=C(C(N1CC(CO)(F)F)C3=C(C=C(C=C3F)NC4CN(C4)CCCF)F)NC5=CC=CC=C25.C(C(C(=O)O)O)(C(=O)O)O |
Origin of Product |
United States |
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